EPZ015866

准备方法

合成路线和反应条件

GSK591 通过一个多步骤过程合成,该过程涉及关键中间体的形成及其随后的反应。合成路线通常包括以下步骤:

- 通过一系列缩合和环化反应形成核心结构。

- 通过选择性取代反应引入官能团。

- 使用色谱技术纯化和分离最终产物 .

工业生产方法

GSK591 的工业生产涉及放大实验室合成过程,同时确保高产率和纯度。 这是通过优化反应条件(例如温度、压力和溶剂选择)以及使用先进的纯化技术(如高效液相色谱 (HPLC) 和结晶)来实现的 .

化学反应分析

Mechanism of Action

EPZ015866 inhibits PRMT5 through:

-

Substrate-Binding Pocket Interaction : Binds competitively to PRMT5’s active site, blocking symmetric dimethylarginine (SDMA) formation on histones (e.g., SmD3me2s) .

-

Cation–π Interactions : Stabilized by tetrahydroisoquinoline (THIQ) motifs with cofactor S-adenosylmethionine (SAM) .

-

pH Stability : Maintains activity across physiological pH ranges, enabling robust enzymatic inhibition .

Key Metrics :

| Parameter | Value | Source |

|---|---|---|

| PRMT5 IC50 | 4 nM | |

| Selectivity (vs PRMT6) | >100-fold | |

| Microsomal Stability | CLhep ≤50% blood flow |

Reaction Selectivity and Off-Target Effects

This compound exhibits exceptional selectivity due to:

-

Hydrogen-Bonding Networks : Interaction with Phe577 carbonyl and Asn140 residues in PRMT5, absent in other methyltransferases .

-

Minimal Off-Target Activity : Evaluated against 20+ protein methyltransferases (PMTs), showing <10% inhibition at 10 μM .

Comparative Analysis :

| Compound | Target | IC50 (nM) | Key Limitation |

|---|---|---|---|

| This compound | PRMT5 | 4 | None (gold standard) |

| EPZ015666 | PRMT5 | 22 | Higher hepatic clearance |

| GSK3326595 | PRMT5 | 20 | Broader off-target effects |

| LY-283 | PRMT6 | 15 | Limited anticancer efficacy |

In Vitro and In Vivo Reactivity

-

Cellular Uptake : Alters PRMT5 localization, reducing nuclear SDMA levels by >90% in Z-138 lymphoma cells .

-

Gene Expression Modulation : Downregulates MYC and CDKN2B pathways, inducing apoptosis .

-

Pharmacokinetics : Oral bioavailability of 30% in mice, with sustained unbound plasma concentrations above IC90 for 12 hours post-100 mg/kg dosing .

Interaction with Co-Substrates

Molecular dynamics simulations reveal:

-

SAM Cofactor Retention : this compound binding does not displace SAM, enabling noncompetitive inhibition .

-

Conformational Flexibility : Adaptive binding to PRMT5:MEP50 complex stabilizes inactive enzyme states .

Stability Under Physiological Conditions

科学研究应用

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:

- Mantle Cell Lymphoma : this compound has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .

- T-cell Lymphomas : Research indicated that this compound could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making this compound a potential therapeutic agent against such malignancies .

Table 1: Summary of Antitumor Activity Studies

| Cancer Type | Model | Effect Observed | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma | Cell lines & xenografts | Significant tumor growth inhibition | |

| T-cell Lymphomas | In vitro assays | Induction of apoptosis |

Neuroprotection

Recent studies have also explored the neuroprotective effects of this compound in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .

Table 2: Neuroprotective Effects in Ischemic Injury Models

| Parameter | Control Group | This compound Treatment | Outcome |

|---|---|---|---|

| Infarct Volume | High | Significantly reduced | Improved recovery |

| Neurological Deficit Score | High | Significantly improved | Enhanced function |

Pharmacokinetics and Selectivity

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .

Case Studies and Clinical Implications

The potential clinical applications of this compound are underscored by several case studies:

- Combination Therapies : In preclinical settings, combining this compound with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .

- Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .

Table 3: Clinical Relevance and Future Directions

| Study Focus | Findings | Implications for Therapy |

|---|---|---|

| Combination Therapies | Enhanced efficacy | Potential for multi-drug regimens |

| Sensitization Mechanisms | Increased vulnerability | Targeted treatment strategies |

作用机制

GSK591 通过抑制 PRMT5 的活性发挥作用。PRMT5 催化组蛋白和非组蛋白蛋白质上精氨酸残基的对称二甲基化,这对各种细胞过程至关重要。通过抑制 PRMT5,GSK591 会破坏这些过程,从而导致基因表达、信号转导和 DNA 修复发生改变。 涉及的分子靶点和途径包括组蛋白 H4、SmD3 以及与 PRMT5 相互作用的各种其他蛋白质 .

相似化合物的比较

GSK591 与其他 PRMT5 抑制剂相比,例如:

GSK3326595: 另一种具有不同作用机制的强效 PRMT5 抑制剂。

JNJ-64619178: 一种正在临床试验中评估的 PRMT5 抑制剂,用于治疗各种癌症。

PF-06939999: 一种具有独特作用机制的 PRMT5 抑制剂,靶向 S-腺苷甲硫氨酸底物

GSK591 由于其在抑制 PRMT5 方面的高选择性和效力而独树一帜,使其成为研究 PRMT5 的生物学功能及其潜在治疗应用的宝贵工具 .

生物活性

EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of this compound has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.

PRMT5 and its Role

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.

Inhibition by this compound

This compound selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the potency of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.

Table 1: Inhibition Data for this compound Compared to Other Inhibitors

| Cell Line | This compound (μM) | CMP5 (μM) | HLCL61 (μM) | Tax Positive |

|---|---|---|---|---|

| Jurkat | >100 | 71.7 | 22.72 | - |

| MOLT4 | >100 | 92.97 | 13.06 | - |

| MKB1 | >100 | 32.5 | 17.6 | - |

| MT2 | >100 | 21.65 | 3.09 | + |

| HUT102 | >100 | 9.49 | 6.95 | + |

| KOB | >100 | 3.98 | 5.52 | + |

| SU9T-01 | >100 | 9.1 | 3.23 | + |

| KK1 | >100 | 14.07 | 5.7 | - |

| SO4 | >100 | 9.45 | 5.57 | - |

| ED | >100 | 10.81 | 7.58 | - |

The data indicates that while this compound is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .

In Vivo Studies

This compound has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.

Key Findings from In Vivo Studies

- Plasma Protein Binding : Approximately 30% in mouse plasma.

- Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.

- Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .

Case Study: Mantle Cell Lymphoma

In a study focusing on mantle cell lymphoma, this compound was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study: Adult T-Cell Leukemia/Lymphoma

Another case study examined the effects of this compound on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .

属性

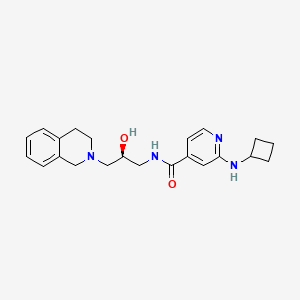

IUPAC Name |

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKYXZSXXXKKJU-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。